Home > Products > Screening Compounds P51590 > streptococcal group B hemolysin
streptococcal group B hemolysin - 143257-99-2

streptococcal group B hemolysin

Catalog Number: EVT-1518166
CAS Number: 143257-99-2
Molecular Formula: C6H17N5O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Streptococcal group B hemolysin, produced by Streptococcus agalactiae, is a significant virulence factor associated with various infections, particularly in neonates and immunocompromised adults. This compound exhibits hemolytic and cytolytic properties, primarily attributed to its ability to lyse erythrocytes and other eukaryotic cells. The hemolysin is closely linked to the production of a red polyenic pigment known as granadaene, which enhances its virulence by facilitating bacterial survival and evasion of host immune responses.

Source

Streptococcus agalactiae, or group B streptococcus, is a bacterium that colonizes the gastrointestinal and urogenital tracts of humans. It can transition from a commensal organism to a pathogenic one, causing severe infections such as meningitis and sepsis in newborns and adults .

Classification

Group B streptococcus is classified under the genus Streptococcus, within the family Streptococcaceae. The hemolysin produced by this bacterium is categorized as a cytolysin due to its ability to disrupt cell membranes, leading to cell lysis. This hemolysin is distinct from other streptococcal hemolysins, such as those produced by Streptococcus pyogenes.

Synthesis Analysis

Methods

The synthesis of streptococcal group B hemolysin has been challenging due to the instability of the compound during purification processes. Recent studies have focused on synthetic analogs that mimic the structural features of granadaene, the pigment associated with hemolytic activity. These analogs were designed to assess the influence of various structural components on hemolytic function.

Technical Details

The synthesis involves creating lipid derivatives that retain essential features of granadaene, such as polyene chain length and polar head groups. These derivatives are evaluated for their solubility and stability in vitro, which are crucial for understanding their biological activity . The current research indicates that longer polyene chains enhance membrane insertion and thus increase cytotoxicity.

Molecular Structure Analysis

Structure

The molecular structure of streptococcal group B hemolysin is characterized by its complex lipid composition. The primary active component is ornithine rhamnopolyene, which contributes to its hemolytic properties. The detailed structural analysis reveals that this compound forms micelles in aqueous environments, facilitating interactions with host cell membranes .

Data

The structural elucidation of granadaene has shown it contains multiple conjugated double bonds, contributing to its unique optical properties and biological activity. The specific arrangement of these double bonds is critical for its function as a cytotoxin.

Chemical Reactions Analysis

Reactions

Streptococcal group B hemolysin participates in several biochemical reactions leading to cell lysis. Upon interaction with host cell membranes, it disrupts lipid bilayers through pore formation or membrane destabilization mechanisms .

Technical Details

The hemolysin's action can be inhibited by phospholipids such as phosphatidylcholine and phosphatidylethanolamine, suggesting that membrane composition plays a significant role in its activity. These interactions highlight the importance of lipid composition in mediating cytotoxic effects.

Mechanism of Action

Process

The mechanism through which streptococcal group B hemolysin exerts its effects involves binding to specific receptors on host cells, followed by insertion into the membrane. This leads to pore formation or membrane disruption, resulting in cell death .

Data

Studies indicate that the cytotoxicity of granadaene is influenced by both the length of the polyene chain and the presence of specific functional groups. Vaccination strategies using non-toxic analogs have shown promise in eliciting an immune response that mitigates infection severity .

Physical and Chemical Properties Analysis

Physical Properties

Streptococcal group B hemolysin is typically presented as a viscous liquid or solid at room temperature. Its solubility varies significantly depending on the solvent used; it shows limited solubility in aqueous environments due to its lipid nature.

Chemical Properties

The chemical properties include high reactivity with cellular membranes due to its amphiphilic nature. This allows it to disrupt lipid bilayers effectively. Stability studies reveal that while it can be unstable during purification, modifications in synthesis can enhance its stability for research purposes .

Applications

Scientific Uses

Streptococcal group B hemolysin serves as a critical model for studying bacterial virulence factors and their interactions with host cells. Understanding its mechanisms has implications for developing therapeutic strategies against infections caused by Streptococcus agalactiae. Additionally, research into synthetic analogs may lead to novel vaccine candidates aimed at preventing group B streptococcus infections in vulnerable populations .

Introduction to Group B Streptococcus (GBS) and β-Hemolysin

Group B Streptococcus (GBS), formally known as Streptococcus agalactiae, is a gram-positive bacterial pathogen that produces a pore-forming toxin called β-hemolysin. This exotoxin induces complete lysis of red blood cells (β-hemolysis) and facilitates tissue invasion by damaging host cell membranes [1] [9]. β-hemolysin is a critical virulence factor that enables GBS to evade immune responses and establish invasive infections in neonates and adults. Its activity is readily observable on blood agar plates, where GBS colonies are surrounded by a characteristic zone of complete hemolysis [1] [6].

Taxonomic Classification of GBS

GBS belongs to the phylum Bacillota, class Bacilli, order Lactobacillales, and family Streptococcaceae. Key taxonomic features include:

Table 1: Taxonomic Classification of Streptococcus agalactiae

RankClassification
DomainBacteria
PhylumBacillota
ClassBacilli
OrderLactobacillales
FamilyStreptococcaceae
GenusStreptococcus
SpeciesS. agalactiae

GBS exhibits defining microbiological characteristics:

  • Gram-positive cocci arranged in chains [1] [9]
  • Catalase-negative metabolism [1] [6]
  • Facultative anaerobe capable of both aerobic and anaerobic growth [9]
  • β-hemolytic activity on blood agar due to hemolysin production [1] [6]
  • Possesses a group B-specific cell wall carbohydrate antigen identified by Lancefield serotyping [1] [9]
  • Expresses type-specific capsular polysaccharides (Ia-IX) that define serotypes [1] [2]

The species name "agalactiae" (meaning "no milk") references its original identification in 1887 by Edmond Nocard as the causative agent of bovine mastitis [1] [4]. While historically significant in veterinary medicine, GBS has emerged as a primary human pathogen since the 1960s [4] [6].

Historical Emergence as a Human Pathogen

The recognition of GBS as a human pathogen followed a distinct epidemiological timeline:

Table 2: Key Milestones in GBS Emergence

YearEventSignificance
1887First isolation from bovine mastitis by Edmond NocardIdentified as veterinary pathogen [1] [4]
1938Description of fatal postpartum sepsis by FryFirst association with human disease [1] [6]
1879Louis Pasteur isolates streptococci from puerperal fever patientsEarly evidence of maternal infection link [7]
1960sEmergence as predominant cause of neonatal sepsis in US/EuropeRecognition as significant human pathogen [1] [4]
2014Genomic analysis reveals tetracycline-driven clonal selectionAntibiotic use implicated in pathogenic emergence [4]

The dramatic increase in neonatal GBS infections during the 1960s remained unexplained until genomic studies revealed a pivotal role of antibiotic selection pressure. Whole-genome sequencing of 230 historical strains demonstrated that approximately 90% of human-pathogenic GBS clones possess tetracycline resistance genes. Researchers concluded that widespread tetracycline use beginning in the 1950s selected for resistant clones that subsequently dominated human populations [4]. This selection event replaced previously diverse GBS populations with a limited number of virulent, antibiotic-resistant clones capable of global dissemination [4]. Prior to this emergence, GBS was considered primarily a veterinary pathogen with limited human impact.

Pioneering work by Ignaz Semmelweis (1847) and Louis Pasteur (1879) established the foundation for understanding streptococcal transmission in healthcare settings, particularly regarding puerperal sepsis [7]. Pasteur's identification of streptococci in the blood and uterine tissues of febrile postpartum women provided crucial evidence for the bacterial etiology of childbed fever [7].

Epidemiological Significance in Neonatal and Adult Infections

GBS causes substantial disease burden through distinct clinical syndromes in two primary populations: neonates and adults with comorbidities.

Neonatal Disease Patterns:GBS remains a leading cause of neonatal invasive disease despite prevention efforts. Clinical presentations are categorized by onset timing:

Table 3: Epidemiology of Neonatal GBS Disease

Disease TypeOnset PeriodIncidence TrendPrimary SyndromesKey Serotypes
Early-onset (EOD)0-6 days↓ 85% since 1990s [1] [5]Sepsis (80%), pneumonia (15%), meningitis (5-10%) [1]III, V [2]
Late-onset (LOD)7-89 days↔ Stable (0.27/1000 live births) [1] [2]Bacteremia (65%), meningitis (25-30%) [1] [6]III (60%) [1]

Universal maternal screening (35-37 weeks gestation) and intrapartum antibiotic prophylaxis (IAP) have reduced EOD incidence from 1.7 to 0.22 cases per 1,000 live births in the United States [1]. Similar reductions have been documented globally, with Taiwan reporting a decline from 1.1-1.6‰ to 0.6-0.7‰ after implementing universal screening [5]. However, LOD incidence remains unchanged as it is not prevented by IAP [1] [2]. Risk factors for neonatal disease include prematurity, prolonged rupture of membranes (>18 hours), maternal intrapartum fever, GBS bacteriuria during pregnancy, and previous infant with invasive GBS disease [6] [10].

Adult Disease Patterns:Invasive GBS infections in adults show increasing incidence, particularly among elderly individuals and those with comorbidities:

  • 76.3% of invasive GBS cases occur in non-pregnant adults [8]
  • 62.7% of adult patients have underlying conditions [8]
  • Diabetes mellitus is the predominant risk factor (48.3% of cases) [8] [10]
  • Other significant comorbidities include chronic respiratory, renal, and cardiovascular diseases [8]
  • Mortality rates reach 7.6% overall and increase to 19.2% among preterm infants [6] [8]

Serotype distribution varies by geography and population. Serotype III dominates LOD and meningitis cases (60%) due to its association with the hypervirulent ST-17 clone [1] [9]. Serotype V has emerged as increasingly prevalent in adult infections, accounting for 23% of invasive isolates in Malaysia [8] and showing a 2-fold increase in Canadian adults [2]. Serotype IV has also demonstrated significant increases in adult invasive disease in North America [2].

Table 4: Global Serotype Distribution in Invasive GBS Disease

SerotypeNeonatal Disease (%)Adult Disease (%)Notable Features
III30-60 [1] [2]15-20 [2] [8]Hypervirulent ST-17 clone; meningeal tropism [9]
V10-15 [2]20-25 [2] [8]Increasing prevalence in adults [2]
Ia15-20 [1] [2]15-20 [8]Associated with C protein [1]
IV<5 [2]12.5 [2]Rising incidence in North America [2]

Antimicrobial resistance complicates management, with erythromycin non-susceptibility increasing from 36.85% to 50.8% and clindamycin resistance from 21.0% to 45.8% between 2014-2020 in Alberta, Canada [2]. All isolates remain susceptible to penicillin and vancomycin [2].

Compounds Mentioned

Properties

CAS Number

143257-99-2

Product Name

streptococcal group B hemolysin

Molecular Formula

C6H17N5O2

Synonyms

streptococcal group B hemolysin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.